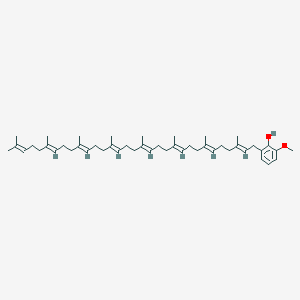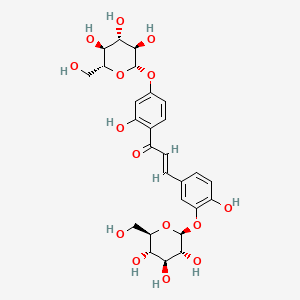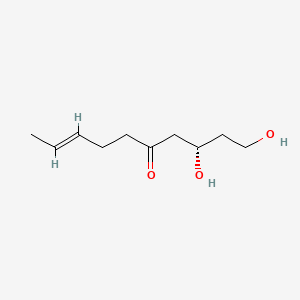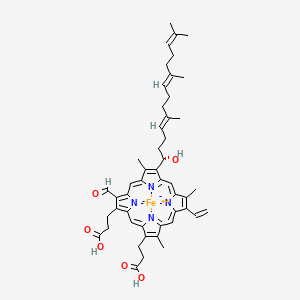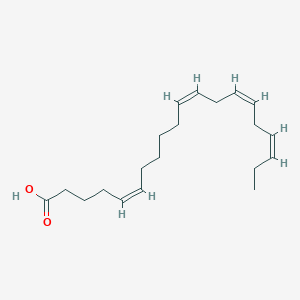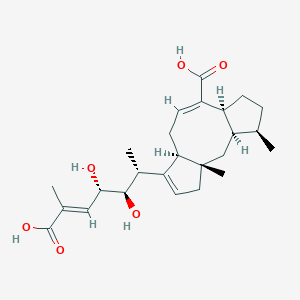
Halorosellinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halorosellinic Acid is a natural product found in Halorosellinia oceanica with data available.
Wissenschaftliche Forschungsanwendungen
Antimalarial Properties
Halorosellinic acid, isolated from the marine fungus Halorosellinia oceanica, has demonstrated antimalarial activity. This compound, along with other derivatives, showed significant antimalarial properties, with IC50 values indicating effectiveness against malaria. This highlights its potential as a candidate for antimalarial drug development (Chinworrungsee et al., 2001).
Unique Isocoumarin Glucosides
Research on Halorosellinia oceanica also led to the discovery of unique isocoumarin glucosides named halorosellins A and B. These compounds, along with other minor metabolites, were found to possess mild antimycobacterial activity, indicating their potential in antimicrobial applications (Chinworrungsee et al., 2002).
Halogen Bonding in Biosynthesis
While not directly about this compound, studies on halogen bonding, like the one exploring its role in enzymatic synthesis of chlorophenylacetic acids, could provide insights into the synthesis and mechanism of action of this compound and related compounds. Such research emphasizes the importance of halogen bonds in drug biosynthesis and design (Jiang et al., 2016).
Biosynthetic Origin of Related Compounds
The biosynthetic pathway of haloroquinone, a compound related to this compound, was elucidated in a study. Understanding the biosynthesis of such compounds can aid in metabolic regulation and the production of new bioactive analogs, potentially applicable to this compound (Niu et al., 2012).
Eigenschaften
Molekularformel |
C25H36O6 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(1R,3R,4R,7S,8E,11S)-12-[(E,2R,3R,4S)-6-carboxy-3,4-dihydroxyhept-5-en-2-yl]-1,4-dimethyltricyclo[9.3.0.03,7]tetradeca-8,12-diene-8-carboxylic acid |
InChI |
InChI=1S/C25H36O6/c1-13-5-6-17-18(24(30)31)7-8-20-16(9-10-25(20,4)12-19(13)17)15(3)22(27)21(26)11-14(2)23(28)29/h7,9,11,13,15,17,19-22,26-27H,5-6,8,10,12H2,1-4H3,(H,28,29)(H,30,31)/b14-11+,18-7+/t13-,15-,17-,19-,20-,21+,22-,25+/m1/s1 |
InChI-Schlüssel |
XHFDLHDZJBWKEA-MHHINBIQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]/2[C@@H]1C[C@@]3(CC=C([C@H]3C/C=C2/C(=O)O)[C@@H](C)[C@H]([C@H](/C=C(\C)/C(=O)O)O)O)C |
Kanonische SMILES |
CC1CCC2C1CC3(CC=C(C3CC=C2C(=O)O)C(C)C(C(C=C(C)C(=O)O)O)O)C |
Synonyme |
halorosellinic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



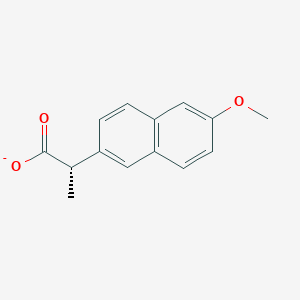
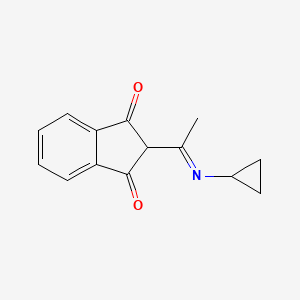

![N-(3-oxo-2-benzo[f][1]benzopyranyl)acetamide](/img/structure/B1238456.png)
![4-(4-Morpholinyl)-3-nitrobenzoic acid 2-[3-(cyanomethyl)-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1238457.png)
![3-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide](/img/structure/B1238459.png)
